molecular formula C13H17F3N2O3S B2663836 1-((3-Methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine CAS No. 1207038-20-7

1-((3-Methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

Cat. No.: B2663836
CAS No.: 1207038-20-7
M. Wt: 338.35
InChI Key: FGJIUOBUIUTPBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-Methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a complex organic compound featuring a piperazine ring substituted with a 3-methoxyphenylsulfonyl group and a 2,2,2-trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 3-Methoxyphenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 3-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the 2,2,2-Trifluoroethyl Group: The final step is the alkylation of the piperazine nitrogen with 2,2,2-trifluoroethyl bromide under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial for scalable production.

Chemical Reactions Analysis

Types of Reactions: 1-((3-Methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products:

    Oxidation: 1-((3-Hydroxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine.

    Reduction: 1-((3-Methoxyphenyl)thio)-4-(2,2,2-trifluoroethyl)piperazine.

    Substitution: 1-((3-Methoxyphenyl)sulfonyl)-4-(substituted)piperazine.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study the interactions of sulfonyl and trifluoroethyl groups with biological macromolecules.

Industry: In the material science industry, it can be used in the synthesis of polymers and other materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 1-((3-Methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds, while the trifluoroethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • 1-((3-Methoxyphenyl)sulfonyl)-4-methylpiperazine
  • 1-((3-Methoxyphenyl)sulfonyl)-4-ethylpiperazine
  • 1-((3-Methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)morpholine

Comparison: Compared to these similar compounds, 1-((3-Methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is unique due to the presence of both the trifluoroethyl group and the piperazine ring, which together enhance its chemical stability and biological activity. The trifluoroethyl group increases the compound’s lipophilicity, making it more effective in crossing biological membranes, while the piperazine ring provides a versatile scaffold for further functionalization.

Properties

IUPAC Name

1-(3-methoxyphenyl)sulfonyl-4-(2,2,2-trifluoroethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O3S/c1-21-11-3-2-4-12(9-11)22(19,20)18-7-5-17(6-8-18)10-13(14,15)16/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJIUOBUIUTPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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